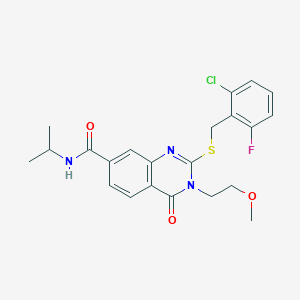

CHEMBL5020684

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves the formation of N-cyclopropyl-N-alkylanilines and their subsequent reactions. For instance, the reaction with nitrous acid in aqueous acetic acid leads to the cleavage of the cyclopropyl group and the formation of N-alkyl-N-nitrosoaniline derivatives . Additionally, the synthesis of N-substituted amides of triazole-containing compounds has been reported, which involves condensation reactions with primary amines . These synthetic routes could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

X-ray diffraction techniques have been used to determine the structure of related compounds, such as 4-Amino-3-(ethyl)-5-(4-chlorophenyl)-4H-1,2,4-triazole and its derivatives . These studies reveal strong intermolecular hydrogen bonding and the influence of substituents on the molecular conformation. The molecular structure of "N-(Cyclopropylmethyl)-N-[(4-methyl-1,2,4-triazol-3-yl)methyl]prop-2-yn-1-amine" would likely exhibit similar characteristics, with the potential for hydrogen bonding and significant electronic effects from the triazole and cyclopropyl groups.

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been explored in various contexts. For example, the reaction of N-methyl-1,2,4-triazoline-3,5-dione with tetracyclopropylethylene leads to the formation of a meso-ionic compound, demonstrating the unique reactivity of cyclopropyl groups . The compound of interest may also undergo unique reactions due to the presence of the cyclopropyl group and the electron-rich triazole ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied, including their antifungal activity , photoreactivity , and crystal structures . These properties are influenced by the molecular structure, electronic distribution, and substituents present on the compounds. The compound "N-(Cyclopropylmethyl)-N-[(4-methyl-1,2,4-triazol-3-yl)methyl]prop-2-yn-1-amine" would likely have unique physical and chemical properties due to its structural features, which could be explored through similar studies.

Aplicaciones Científicas De Investigación

- Los investigadores han investigado CHEMBL5020684 por su potencial antiviral. Su estructura molecular sugiere que podría inhibir la replicación viral o la entrada en las células huésped. Se necesitan más estudios para validar su eficacia contra virus específicos .

- This compound ha sido diseñado para ser transparente e incoloro mientras que absorbe eficientemente la luz infrarroja cercana. Esta propiedad lo hace prometedor para aplicaciones en imágenes, fototerapia y sistemas de comunicación óptica .

- La estructura única del compuesto puede permitirle dirigirse selectivamente a las células cancerosas. Los investigadores están explorando su potencial como un nuevo agente quimioterapéutico o como parte de los sistemas de administración de fármacos dirigidos .

- Dadas sus propiedades químicas, this compound podría interactuar con los receptores neuronales. Las investigaciones sobre sus efectos en enfermedades neurodegenerativas, como el Alzheimer o el Parkinson, podrían arrojar información valiosa .

- La porción alquino en this compound sugiere que podría servir como catalizador en reacciones orgánicas. Los investigadores están estudiando su actividad catalítica y posibles aplicaciones en química sintética .

- La transparencia y la absorción de infrarrojo cercano de this compound lo hacen intrigante para su uso en materiales ópticos, sensores o recubrimientos. Su estabilidad y compatibilidad con otros materiales son áreas de investigación activa .

Actividad antiviral

Absorción de infrarrojo cercano

Terapéutica contra el cáncer

Trastornos neurológicos

Catálisis química

Ciencia de materiales

Propiedades

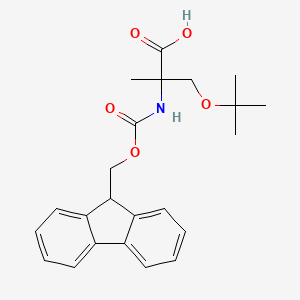

IUPAC Name |

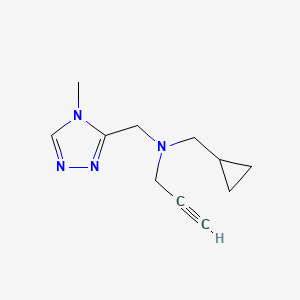

N-(cyclopropylmethyl)-N-[(4-methyl-1,2,4-triazol-3-yl)methyl]prop-2-yn-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4/c1-3-6-15(7-10-4-5-10)8-11-13-12-9-14(11)2/h1,9-10H,4-8H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDJXXLLDJPPXQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1CN(CC#C)CC2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(5-Chloropyrazin-2-yl)methyl]-3-(2-cyclopropylpropyl)urea](/img/structure/B2500723.png)

![N-(4-acetamidophenyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2500729.png)

![7,7-Dimethyl-1,6-dioxaspiro[2.4]heptane](/img/structure/B2500732.png)

![[2-[4-(6-Methyl-1,3-benzothiazol-2-yl)anilino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2500733.png)

![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2500744.png)